Lupeol Exhibits Comparable Catechol-O-Methyltransferase (COMT) Inhibition to Betulin and Betulinic Acid
In a direct head-to-head comparison using a human S-COMT inhibition assay, lupeol demonstrated an IC50 value of 7.93 ± 0.47 μM, placing its inhibitory potency between betulinic acid (IC50 = 5.07 ± 0.087 μM) and betulin (IC50 = 8.86 ± 0.46 μM) [1].
| Evidence Dimension | Catechol-O-Methyltransferase (COMT) Inhibition |
|---|---|
| Target Compound Data | IC50 = 7.93 ± 0.47 μM |
| Comparator Or Baseline | Betulinic Acid: IC50 = 5.07 ± 0.087 μM; Betulin: IC50 = 8.86 ± 0.46 μM |
| Quantified Difference | Lupeol is 1.56-fold less potent than betulinic acid, but 1.12-fold more potent than betulin. |
| Conditions | In vitro human S-COMT enzyme assay with 2.0 μg/mL enzyme and 2.0 μM 3-BTD substrate; IC50 values represent mean ± SE of three independent experiments with duplicate determinations. |
Why This Matters
This data establishes lupeol's position in a well-defined activity hierarchy among lupane triterpenoids for COMT inhibition, a target relevant to Parkinson's disease and other neurological conditions, enabling informed selection based on desired potency.
- [1] Zhang, M., Zhao, R., Wang, D., Wang, L., Zhang, Q., Wei, Y., & Huang, R. (2021). Screening and identification of natural COMT inhibitors from traditional Chinese medicine for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 220, 113525. https://doi.org/10.1016/j.ejmech.2021.113525 View Source
